

Applications of 10(E)-Pentadecenoic Acid in Lipidomics Research: Application Notes and Protocols

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Compound of Interest

Compound Name: 10(E)-Pentadecenoic acid

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Introduction

10(E)-Pentadecenoic acid is a monounsaturated odd-chain fatty acid that is emerging as a molecule of interest in the field of lipidomics. While research has more extensively focused on its saturated counterpart, pentadecanoic acid (C15:0), **10(E)-Pentadecenoic acid** presents unique avenues for investigation, particularly in studies of alternative β -oxidation pathways and its potential modulatory effects on cellular signaling cascades. This document provides detailed application notes and experimental protocols for the integration of **10(E)-Pentadecenoic acid** into lipidomics research workflows.

Application Notes

Investigation of Atypical Fatty Acid Metabolism

10(E)-Pentadecenoic acid serves as a valuable tool in the study of alternative β -oxidation pathways. Due to the trans double bond at an even-numbered carbon position, its metabolism deviates from the standard β -oxidation spiral that catabolizes most fatty acids. Research in this area can provide insights into enzymatic processes involved in the metabolism of unusual fatty acids, which may be relevant to certain metabolic disorders.^{[1][2]}

Modulation of Inflammatory and Metabolic Signaling Pathways

While direct evidence for **10(E)-Pentadecenoic acid** is still emerging, the extensive research on the closely related pentadecanoic acid (C15:0) suggests that odd-chain fatty acids can significantly impact cellular signaling. These pathways are critical in the context of metabolic diseases, inflammatory conditions, and cancer. Key signaling pathways likely to be influenced by **10(E)-Pentadecenoic acid** and warranting investigation include:

- **AMPK Activation and mTOR Inhibition:** Pentadecanoic acid is known to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR). These actions are central to cellular energy homeostasis and have implications for longevity and metabolic health.
- **PPAR α/δ Agonism:** As a peroxisome proliferator-activated receptor α/δ (PPAR α/δ) agonist, C15:0 influences lipid and glucose metabolism. Investigating the effects of **10(E)-Pentadecenoic acid** on PPAR signaling could uncover novel therapeutic targets for dyslipidemia and related disorders.
- **Inhibition of JAK-STAT and HDAC6 Signaling:** The anti-inflammatory and anti-cancer properties of C15:0 have been linked to its ability to inhibit the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and histone deacetylase 6 (HDAC6). These pathways are pivotal in cytokine signaling and protein quality control, respectively.

Biomarker Discovery and Development

The presence and concentration of **10(E)-Pentadecenoic acid** in biological samples may serve as a biomarker for specific dietary intakes or endogenous metabolic states. Lipidomics studies aimed at quantifying this fatty acid in plasma, tissues, or cell cultures can help establish correlations with health and disease, potentially leading to new diagnostic or prognostic tools.

Quantitative Data Summary

The following table summarizes the known quantitative effects of **10(E)-Pentadecenoic acid** and its saturated analog, pentadecanoic acid, providing a basis for dose-selection in experimental designs.

Compound	System/Assay	Concentration	Effect	Reference
10(E)-Pentadecenoic acid	THP-1 cells (IFN- γ -induced)	20 μ M	14% inhibition of kynurenine production	[1]
Pentadecanoic acid (C15:0)	Human primary cell systems (BioMAP)	1.9 - 50 μ M	Dose-dependent anti-inflammatory and antiproliferative activities	[3]
Pentadecanoic acid (C15:0)	MCF-7/SC human breast cancer stem-like cells	119 - 155.5 μ M	IC50 values for cytotoxicity at 48h and 24h, respectively	[4]
Pentadecanoic acid (C15:0)	Human primary cell systems (BioMAP)	17 μ M	Shared 12 clinically relevant activities with EPA	[3]

Experimental Protocols

I. Lipid Extraction from Biological Samples

This protocol is a modified Folch method suitable for the extraction of total lipids, including **10(E)-Pentadecenoic acid**, from plasma, serum, cells, or tissue homogenates.

Materials:

- Chloroform (HPLC grade)
- Methanol (HPLC grade)
- 0.9% NaCl solution
- Internal Standard: Deuterated pentadecanoic acid (C15:0-d2) or a similar odd-chain fatty acid standard.

- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen evaporator

Procedure:

- **Sample Preparation:** To a glass centrifuge tube, add 100 μL of plasma/serum or an appropriate amount of cell pellet/tissue homogenate.
- **Internal Standard Spiking:** Add a known amount of the internal standard to the sample. This will be used for quantification and to correct for extraction efficiency.
- **Lipid Extraction:** Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample. Vortex vigorously for 2 minutes.
- **Phase Separation:** Add 400 μL of 0.9% NaCl solution. Vortex for 1 minute and then centrifuge at 2,000 $\times g$ for 10 minutes to separate the phases.
- **Collection of Organic Phase:** Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
- **Drying:** Evaporate the solvent to dryness under a gentle stream of nitrogen.
- **Reconstitution:** Reconstitute the dried lipid extract in a suitable solvent for the downstream analytical method (e.g., isooctane for GC-MS or a mobile phase-compatible solvent for LC-MS).

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes the analysis of **10(E)-Pentadecenoic acid** as its fatty acid methyl ester (FAME).

A. Derivatization to FAMES:

- To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid.
- Cap the tube tightly and heat at 60°C for 1 hour.

- Cool the tube to room temperature and add 1 mL of hexane and 0.5 mL of water.
- Vortex vigorously and centrifuge at 1,000 x g for 5 minutes.
- Carefully transfer the upper hexane layer containing the FAMES to a GC vial.

B. GC-MS Instrumentation and Conditions:

Parameter	Setting
Gas Chromatograph	Agilent 7890B GC or equivalent
Column	DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column
Injection Volume	1 µL
Inlet Temperature	250°C
Injection Mode	Splitless
Oven Program	Initial: 100°C, hold 2 min; Ramp 1: 10°C/min to 180°C; Ramp 2: 5°C/min to 220°C, hold 10 min
Carrier Gas	Helium at 1.2 mL/min
Mass Spectrometer	Agilent 5977A MSD or equivalent
MSD Transfer Line	280°C
Ion Source Temp.	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan

C. Exemplary GC-MS SIM Parameters:

Compound	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
Pentadecanoic acid methyl ester (C15:0)	~15.8	256	74, 87
10-Pentadecenoic acid methyl ester (C15:1)	~16.1	254	74, 87
Heptadecanoic acid methyl ester (C17:0 - IS)	~18.2	284	74, 87

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol allows for the direct analysis of **10(E)-Pentadecenoic acid** without derivatization.

A. LC Instrumentation and Conditions:

Parameter	Setting
LC System	Agilent 1290 Infinity II LC or equivalent
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v)
Gradient	30% B to 100% B over 10 min, hold 5 min, re-equilibrate
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

B. MS/MS Instrumentation and Conditions:

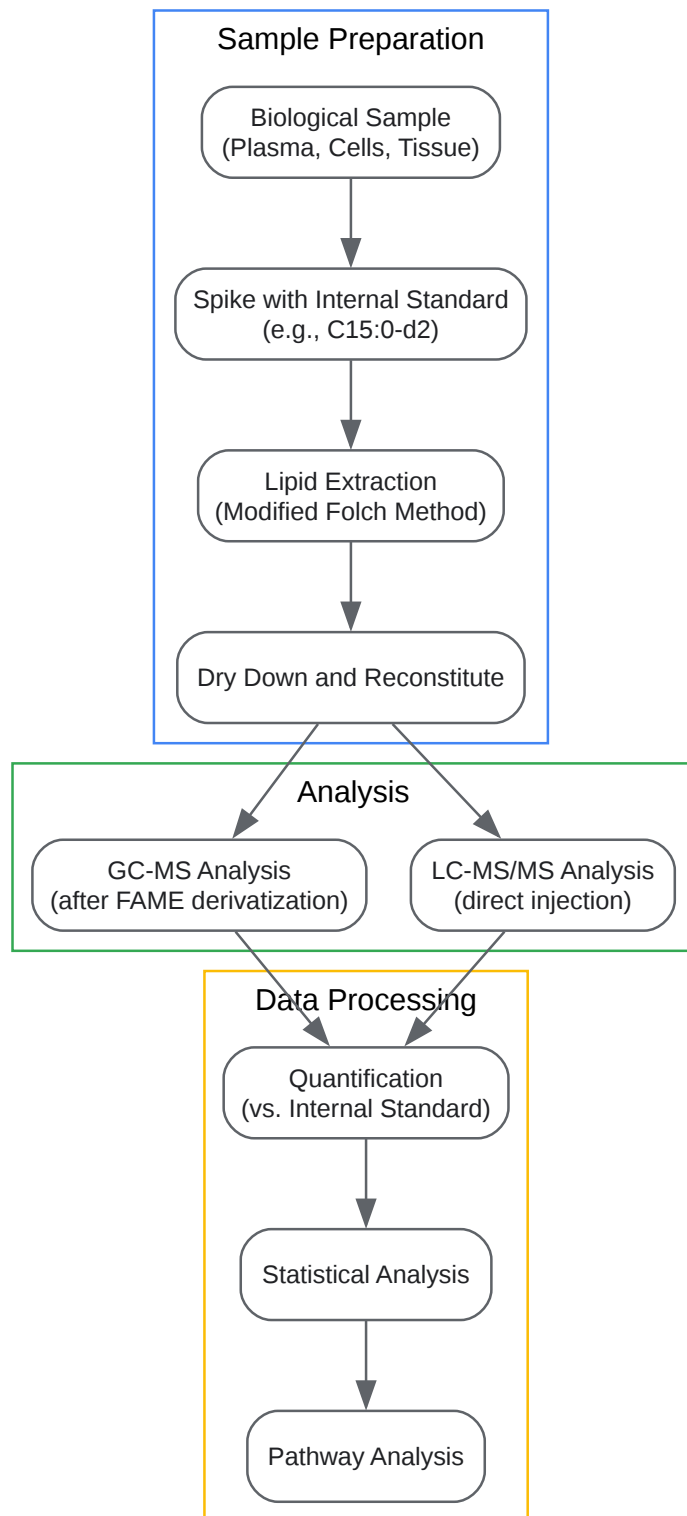
Parameter	Setting
Mass Spectrometer	Triple Quadrupole with Electrospray Ionization (ESI)
Ionization Mode	Negative
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	350°C
Acquisition Mode	Multiple Reaction Monitoring (MRM)

C. Exemplary LC-MS/MS MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
10-Pentadecenoic acid	239.2	239.2	5
Pentadecanoic acid (C15:0)	241.2	241.2	5
Pentadecanoic acid-d2 (C15:0-d2 - IS)	243.2	243.2	5

Visualizations of Pathways and Workflows

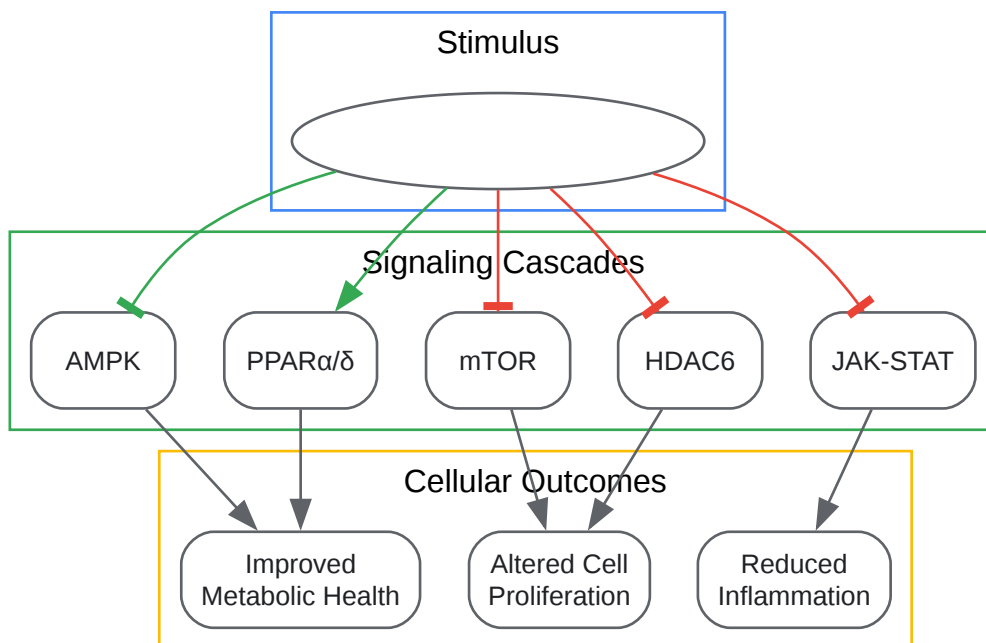
Experimental Workflow for Lipidomics Analysis of 10(E)-Pentadecenoic Acid



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Caption: A generalized workflow for the lipidomics analysis of **10(E)-Pentadecenoic acid**.

Potential Signaling Pathways Modulated by 10(E)-Pentadecenoic Acid



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Caption: Potential signaling pathways influenced by **10(E)-Pentadecenoic acid**.

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